molecular formula C5H2F8O4 B12610887 Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-05-3

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Cat. No.: B12610887
CAS No.: 919005-05-3
M. Wt: 278.05 g/mol
InChI Key: GHVHGLNEHMMXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid (IUPAC name: 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)ethoxy]acetic acid) is a perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₇HF₁₃O₅ and CAS 151772-59-7 . It belongs to a class of compounds developed as alternatives to legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA). Its structure features a trifluoromethoxy (-OCF₃) group and multiple ether linkages, which influence its chemical stability and environmental behavior .

This compound is used primarily as a surfactant or emulsifier in fluoropolymer production, similar to other PFECAs . Its design aims to reduce bioaccumulation and toxicity compared to older PFAS, though its environmental persistence remains a concern .

Properties

CAS No.

919005-05-3

Molecular Formula

C5H2F8O4

Molecular Weight

278.05 g/mol

IUPAC Name

2-fluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid

InChI

InChI=1S/C5H2F8O4/c6-1(2(14)15)16-3(7,8)4(9,10)17-5(11,12)13/h1H,(H,14,15)

InChI Key

GHVHGLNEHMMXAV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(OC(C(OC(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

Theranostic Agent : One of the most promising applications of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is as a theranostic agent in chemical ablation therapies. Its fluorinated nature enhances visibility in imaging techniques such as fluorine-19 magnetic resonance imaging (19F-MRI). Studies have shown that substituting acetic acid with this fluorinated compound allows for better monitoring of distribution during therapeutic interventions, particularly in solid tumors.

Case Study: Tissue Ablation

In a study investigating the efficacy of trifluoroacetic acid (TFA), which shares structural similarities with this compound, researchers injected varying concentrations (0.25M to 2.0M) into ex vivo porcine liver tissues. The results indicated that TFA effectively coagulated tissue while allowing for real-time imaging with minimal background signal interference. Histological examinations revealed significant tissue damage at higher concentrations, demonstrating the potential for targeted therapeutic applications in oncology .

Environmental Applications

This compound has also been studied for its environmental implications, particularly regarding its behavior as a contaminant in water sources. Its stability and persistence in the environment raise concerns about bioaccumulation and toxicity to aquatic life.

Case Study: Water Contamination

Research has highlighted the presence of polyfluorinated compounds in drinking water supplies, emphasizing the need for effective monitoring and remediation strategies. The unique properties of this compound make it a candidate for studying the fate and transport of similar fluorinated substances in environmental systems .

Summary and Future Directions

This compound presents significant potential across various fields due to its unique chemical properties. Its applications as a theranostic agent in medical imaging and treatment highlight its importance in advancing therapeutic techniques. Furthermore, understanding its environmental impact is crucial for developing strategies to mitigate contamination risks.

Future research should focus on:

  • Optimizing synthesis methods to enhance yield and purity.
  • Exploring additional therapeutic applications , particularly in targeted drug delivery systems.
  • Conducting long-term environmental impact studies to assess bioaccumulation effects.

Mechanism of Action

The mechanism of action of fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitutes

The compound is part of a broader group of PFECAs and perfluoroalkyl ether sulfonic acids (PFESAs). Key analogues include:

Compound Name (IUPAC) Molecular Formula Key Substituents CAS Number Primary Use
Target Compound C₇HF₁₃O₅ Trifluoromethoxy, ether linkages 151772-59-7 Fluoropolymer emulsifier
GenX (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid) C₆HF₇O₃ Heptafluoropropoxy, branched chain 13252-13-6 PFOA replacement in manufacturing
cC6O4 (Ammonium 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetate) C₅H₄F₁₁NO₅ Dioxolane ring, trifluoromethoxy 1190931-27-1 Fluoropolymer synthesis
ADONA (Ammonium 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate) C₆H₄F₁₄NO₄ Branched chain, trifluoromethoxy 958445-44-8 Industrial surfactant
EEA-NH4 (Ammonium 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetate) C₅H₄F₁₃NO₄ Pentafluoroethoxy, linear chain 908020-52-0 PTFE production

Chemical and Environmental Properties

  • Degradation Resistance : The target compound’s ether linkages and trifluoromethoxy group confer resistance to hydrolysis and thermal degradation. However, studies show it is less recalcitrant than PFOA under advanced oxidation processes (e.g., UV/PS) due to the absence of a -CF₃ branch .
  • Bioaccumulation : Unlike legacy PFAS, the compound and its analogues (e.g., cC6O4) exhibit shorter serum half-lives in mammals (4–7 hours in rats) and rapid urinary excretion, reducing bioaccumulation risks .
  • However, its ammonium salt form (e.g., cC6O4) shows lower acute toxicity than PFOA .

Environmental Persistence

  • Degradability : Quantum chemical calculations indicate that ether linkages in PFECAs like the target compound are more susceptible to radical-based degradation than fully fluorinated chains. For example, HFPO-TA (a related PFECA) degrades faster than PFOA in UV/sulfite systems due to its ether-rich structure .
  • Persistence in Water : The compound’s water solubility (influenced by polar ether groups) enhances mobility in aquatic systems, but its shorter chain length reduces persistence compared to long-chain PFAS like PFOS .

Key Research Findings

Structural Influence on Reactivity :

  • The absence of a -CF₃ branch in the target compound allows easier cleavage of ether bonds during oxidation, enabling faster degradation than HFPO-TA (which has a -CF₃ group) .
  • cC6O4’s dioxolane ring structure imparts higher stability against microbial degradation compared to linear PFECAs .

The European Chemicals Agency (ECHA) classifies its ammonium salt as non-bioaccumulative, supporting its use as a "safer" alternative .

Industrial Applications :

  • Used alongside ADONA and EEA-NH4 in fluoropolymer manufacturing, these compounds reduce reliance on PFOA/PFOS while maintaining performance in anti-stick coatings and waterproofing .

Biological Activity

Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid (CAS Number: 330562-43-1) is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on living organisms, and relevant case studies.

Chemical Structure and Properties

The empirical formula of this compound is C5H3O3F9C_5H_3O_3F_9 with a molecular weight of 282.06 g/mol. The compound features multiple fluorine atoms, which significantly influence its reactivity and bioactivity.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit distinct biological activities due to their unique lipophilicity and metabolic pathways. The following mechanisms have been associated with the biological activity of this compound:

  • Enzyme Inhibition : Fluorinated compounds can interact with enzymes by mimicking natural substrates or altering enzyme conformation. This can lead to inhibition or modulation of metabolic pathways.
  • Membrane Permeability : The presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to cross biological membranes and affect cellular processes.
  • Toxicological Effects : Some studies have indicated that fluorinated compounds can exhibit toxic effects on certain organisms, particularly in aquatic environments.

Case Study 1: Toxicity in Aquatic Organisms

A study examined the effects of various perfluoroalkyl substances (PFAS), including this compound, on aquatic organisms. Results indicated significant bioaccumulation in fish species, leading to reproductive and developmental toxicity. The study concluded that prolonged exposure could disrupt endocrine functions in aquatic life .

Case Study 2: Metabolic Pathways in Microorganisms

Research involving Cunninghamella elegans demonstrated the metabolic fate of fluorinated compounds. The organism was able to biotransform this compound into various metabolites through enzymatic pathways. These findings suggest potential applications in biodegradation processes .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibitory effects on metabolic enzymes
ToxicityReproductive toxicity in aquatic organisms
BiotransformationMetabolic conversion by Cunninghamella elegans
LipophilicityEnhanced membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.